2-[1-(furan-2-carbonyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]-6-methoxyphenol
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Overview
Description
2-[1-(furan-2-carbonyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]-6-methoxyphenol is a complex organic compound that features a combination of furan, thiophene, pyrazole, and phenol moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(furan-2-carbonyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]-6-methoxyphenol typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole core, followed by the introduction of the furan and thiophene groups through various coupling reactions. The final step often involves the methoxylation of the phenol group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
2-[1-(furan-2-carbonyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]-6-methoxyphenol can undergo various chemical reactions, including:
Oxidation: The phenol and thiophene groups can be oxidized under appropriate conditions.
Reduction: The carbonyl group in the furan moiety can be reduced to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
2-[1-(furan-2-carbonyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]-6-methoxyphenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-[1-(furan-2-carbonyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]-6-methoxyphenol involves its interaction with various molecular targets and pathways. For instance, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative enzymes. Additionally, its anti-inflammatory effects could be due to the inhibition of pro-inflammatory cytokines and enzymes.
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds like tioconazole and dorzolamide, which also contain the thiophene nucleus.
Furan derivatives: Compounds such as furfural and furan-2-carboxylic acid.
Pyrazole derivatives: Compounds like celecoxib and rimonabant.
Uniqueness
2-[1-(furan-2-carbonyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]-6-methoxyphenol is unique due to its combination of multiple heterocyclic moieties, which confer a distinct set of chemical and biological properties
Properties
IUPAC Name |
furan-2-yl-[3-(2-hydroxy-3-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4S/c1-24-15-6-2-5-12(18(15)22)14-11-13(17-8-4-10-26-17)20-21(14)19(23)16-7-3-9-25-16/h2-10,14,22H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDJOVIVXYORPFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)C2CC(=NN2C(=O)C3=CC=CO3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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